molecular formula C14H16ClN5O2 B2926199 1-(3-Chloro-4-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea CAS No. 1396853-01-2

1-(3-Chloro-4-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea

Cat. No. B2926199
CAS RN: 1396853-01-2
M. Wt: 321.77
InChI Key: CWNGUALIYFETKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is known for its ability to inhibit certain enzymes and has been studied for its potential use in cancer treatment and other medical applications. In

Scientific Research Applications

Urease Inhibitors and Gastric Infections

Urease is an enzyme that catalyzes the hydrolysis of urea, playing a critical role in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research has highlighted the potential of urea derivatives, including compounds similar to "1-(3-Chloro-4-methoxyphenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)urea", as urease inhibitors. These inhibitors are explored for their therapeutic potential against gastric and urinary tract infections, aiming to find alternatives with fewer side effects than current treatments (Kosikowska & Berlicki, 2011).

Biosensors and Urea Detection

Advancements in biosensor technology have utilized urea derivatives for the development of urea biosensors. These biosensors are designed for detecting and quantifying urea concentration, which is crucial in diagnosing various critical diseases and in applications across different fields such as agriculture and food preservation. The integration of urea derivatives in biosensors highlights the compound's significance in enhancing analytical methods for health and environmental monitoring (Botewad et al., 2021).

Drug Design and Medicinal Chemistry

Ureas, including the specific compound of interest, play a significant role in drug design due to their unique hydrogen-binding capabilities. These compounds are incorporated into small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Research in this area confirms the importance of urea moiety in medicinal chemistry, stimulating its use as a structural motif in the development of new therapeutic agents (Jagtap et al., 2017).

Supramolecular Chemistry

The compound's relevance extends to supramolecular chemistry, where urea derivatives contribute to the self-assembly of supramolecular capsules. These capsules, derived from calix[4]pyrrole scaffolds and incorporating urea groups, demonstrate the compound's utility in creating structures with potential applications in drug delivery and molecular recognition (Ballester, 2011).

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2/c1-20(2)13-16-7-10(8-17-13)19-14(21)18-9-4-5-12(22-3)11(15)6-9/h4-8H,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNGUALIYFETKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NC(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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